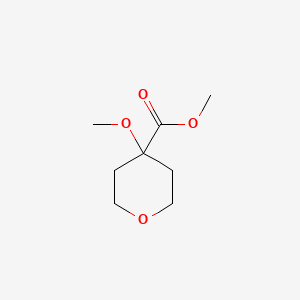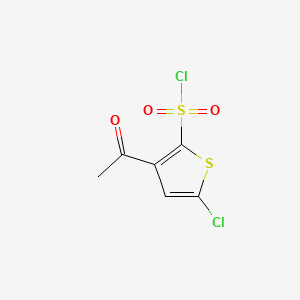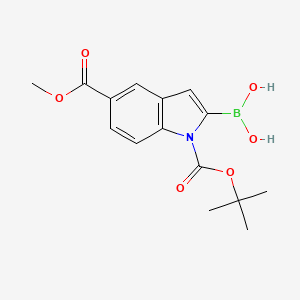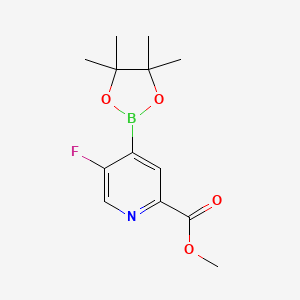
3-Fluoro-2-(2-methoxyethoxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(2-methoxyethoxy)anisole, also known as 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene, is an organic compound with the molecular formula C10H13FO3 and a molecular weight of 200.21 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a methoxyethoxy group attached to a benzene ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(2-methoxyethoxy)anisole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-methoxyethoxy)anisole typically involves the reaction of 3-fluoroanisole with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions may vary, but common catalysts include strong acids or bases that facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(2-methoxyethoxy)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of 2-(2-methoxyethoxy)anisole.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce 2-(2-methoxyethoxy)anisole. Substitution reactions result in various derivatives depending on the nucleophile employed .
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(2-methoxyethoxy)anisole involves its interaction with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxy and methoxyethoxy groups contribute to the compound’s solubility and reactivity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroanisole: Lacks the methoxyethoxy group, making it less versatile in certain synthetic applications.
2-(2-Methoxyethoxy)anisole: Does not contain the fluoro group, which reduces its reactivity in specific reactions.
3-Methoxy-2-(2-methoxyethoxy)anisole: Similar structure but without the fluoro group, affecting its chemical properties and reactivity.
Uniqueness
3-Fluoro-2-(2-methoxyethoxy)anisole is unique due to the presence of both the fluoro and methoxyethoxy groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Eigenschaften
IUPAC Name |
1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERNQMOHLHAQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718419 |
Source


|
| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-45-6 |
Source


|
| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)



